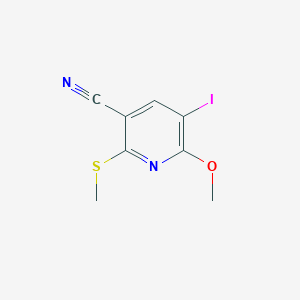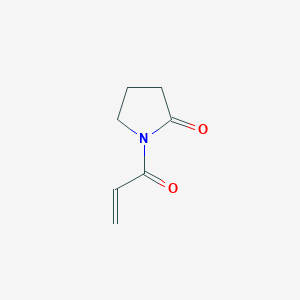![molecular formula C14H13N3O B8491560 (2-amino-1-phenyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B8491560.png)
(2-amino-1-phenyl-1H-benzo[d]imidazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-amino-1-phenyl-1H-benzo[d]imidazol-5-yl)methanol is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The compound’s structure consists of a benzimidazole ring with an amino group at the 2-position, a phenyl group at the 1-position, and a hydroxymethyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-1-phenyl-1H-benzo[d]imidazol-5-yl)methanol typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under mild conditions . Sodium metabisulphite is often used as an oxidation agent in a mixture of solvents. The reaction proceeds efficiently, yielding the desired benzimidazole derivatives with high purity .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
(2-amino-1-phenyl-1H-benzo[d]imidazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group at the 2-position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
(2-amino-1-phenyl-1H-benzo[d]imidazol-5-yl)methanol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its antimicrobial properties, including antibacterial and antifungal activities.
Mechanism of Action
The mechanism of action of (2-amino-1-phenyl-1H-benzo[d]imidazol-5-yl)methanol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, disrupting their normal functions.
Pathways Involved: It can inhibit key enzymes involved in cell division and replication, leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-phenylbenzimidazole: Similar structure but lacks the hydroxymethyl group.
1H-benzo[d]imidazole-2-amine: Similar structure but lacks the phenyl group at the 1-position.
Uniqueness
(2-amino-1-phenyl-1H-benzo[d]imidazol-5-yl)methanol is unique due to the presence of the hydroxymethyl group at the 5-position, which enhances its biological activity and photostability compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C14H13N3O |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
(2-amino-1-phenylbenzimidazol-5-yl)methanol |
InChI |
InChI=1S/C14H13N3O/c15-14-16-12-8-10(9-18)6-7-13(12)17(14)11-4-2-1-3-5-11/h1-8,18H,9H2,(H2,15,16) |
InChI Key |
GLBOUFQHLBAOOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)CO)N=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({6-[(2-Hydroxy-ethyl)-methyl-amino]-pyridin-2-yl}-methyl-amino)-ethanol](/img/structure/B8491516.png)
![5,7-dichloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B8491522.png)


![2-[(tetrahydro-2H-pyran-2-yl)methyl]cyclohexanone](/img/structure/B8491540.png)
![4-[2-(2,6-Difluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]phenol](/img/structure/B8491545.png)
![2,5-Pyrrolidinedione, 1-[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]-](/img/structure/B8491547.png)



![1H-Pyrazole-1-acetic acid, 5-[(4-fluorophenyl)methyl]-3-(4-pyridinyl)-, methyl ester](/img/structure/B8491587.png)

